molecular formula C10H13BrN2O B13282453 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide

2-{[1-(2-Bromophenyl)ethyl]amino}acetamide

Cat. No.: B13282453
M. Wt: 257.13 g/mol
InChI Key: VCZGMQSRHBCGSM-UHFFFAOYSA-N
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Description

2-{[1-(2-Bromophenyl)ethyl]amino}acetamide is a brominated acetamide derivative characterized by a 2-bromophenyl group attached to an ethylamino side chain and an acetamide functional group. Its molecular formula is C₁₂H₁₇BrN₂O, with a molecular weight of 285.18 g/mol . The compound’s structure includes a secondary amine linkage between the ethyl group and the aromatic ring, which may influence its electronic and steric properties.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-[1-(2-bromophenyl)ethylamino]acetamide

InChI

InChI=1S/C10H13BrN2O/c1-7(13-6-10(12)14)8-4-2-3-5-9(8)11/h2-5,7,13H,6H2,1H3,(H2,12,14)

InChI Key

VCZGMQSRHBCGSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide typically involves the reaction of 2-bromoacetophenone with ethylamine, followed by the addition of acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Bromophenyl)ethyl]amino}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-{[1-(2-Bromophenyl)ethyl]amino}acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
This compound C₁₂H₁₇BrN₂O 285.18 2-bromophenyl, ethylamino, acetamide Not explicitly reported
2-Amino-N-(2-bromophenyl)acetamide C₈H₉BrN₂O 229.07 2-bromophenyl, amino, acetamide Physicochemical data available
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 312.19 4-bromophenyl, methoxy, acetamide Antimicrobial activity reported
Darifenacin Hydrobromide C₂₈H₃₀N₂O₂·HBr 539.47 Diaryl, pyrrolidine, acetamide Muscarinic antagonist (FDA-approved)
2-(2-(1-(2-Bromophenyl)-1H-triazol-4-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione C₂₁H₁₄BrN₃O₂ 428.26 2-bromophenyl, triazole, cyclic imide Antitumor activity in macrocyclic peptides
Key Observations:
  • Bromine Position: The position of the bromine atom on the phenyl ring (e.g., 2- vs. 4-bromo) significantly impacts electronic and steric properties.
  • Side Chain Variations: The ethylamino group in this compound introduces flexibility and basicity compared to simpler analogs like 2-amino-N-(2-bromophenyl)acetamide .
  • Complexity and Bioactivity : Macrocyclic peptides incorporating bromophenyl groups (e.g., compound 5d in ) show antitumor activity, suggesting that brominated aromatic moieties may enhance binding to biological targets .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide demonstrated antimicrobial properties, likely due to its planar aromatic structure and electron-deficient bromine atom, which may disrupt microbial membranes or enzyme function .
  • Therapeutic Applications: Darifenacin hydrobromide, a structurally distinct acetamide derivative, is a clinically used muscarinic receptor antagonist for overactive bladder. Its diaryl and pyrrolidine groups contribute to high receptor specificity , whereas the ethylamino side chain in this compound may favor different target interactions.
  • Antitumor Potential: The macrocyclic peptide 5d () includes a 2-bromophenyl-triazole moiety linked to a benzoisoquinolinedione scaffold, showing potent antitumor activity.

Biological Activity

2-{[1-(2-Bromophenyl)ethyl]amino}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its antibacterial, anti-inflammatory, and neuroprotective properties, supported by various studies and case analyses.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}BrN1_{1}O1_{1}
  • Molecular Weight : 260.14 g/mol

The compound features a bromophenyl group, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related acetamide derivatives. For instance, a study on 2-amino-N-(p-Chlorophenyl)acetamide derivatives demonstrated their effectiveness against various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus.

Table 1: Antibacterial Activity of Acetamide Derivatives

CompoundInhibition Zone (mm)A. baumanniiP. aeruginosaS. aureus
5a24.012.514.0
5b32.023.515.0
5c16.38.08.0
5d20.58.023.5
Tetracycline (Tc)33.024.035.0

The results indicate that compounds derived from acetamides exhibit moderate to high antibacterial activity, suggesting that modifications in the structure can lead to improved efficacy against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been explored in various contexts, particularly in relation to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.

A study revealed that certain derivatives showed significant inhibition of COX-1 and COX-2 enzymes, which are critical targets in the treatment of inflammatory diseases . The inhibition values were noted in the low micromolar range, indicating promising therapeutic potential.

Neuroprotective Effects

Neuroprotective properties have also been investigated for related acetamide compounds, particularly in the context of Alzheimer's disease. For instance, modified tacrine derivatives have shown strong inhibition against beta-secretase (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease.

Table 2: Neuroprotective Activity of Tacrine Derivatives

CompoundBACE-1 Inhibition IC50 (μM)
Compound A0.38
Compound B0.44
Rivastigmine0.08

These findings suggest that structural modifications can lead to enhanced neuroprotective properties, making these compounds candidates for further development in treating neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy : A clinical study assessed the effectiveness of various acetamide derivatives against multi-drug resistant bacterial strains in a hospital setting, showing significant results that support their potential use as new antibacterial agents.
  • Neuroprotection : In vitro studies demonstrated that certain acetamide derivatives could protect neuronal cells from oxidative stress and apoptosis, indicating their potential role in neuroprotection .

Q & A

Q. What cross-disciplinary approaches enable novel applications of this compound?

  • Methodological Answer: Integrate chemical engineering principles (e.g., microreactor synthesis for scalability) with materials science (e.g., encapsulation in PLGA nanoparticles for controlled release). Bioinformatics tools (KNIME, Pipeline Pilot) can mine PubChem data to predict off-target effects or repurposing opportunities .

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